1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethanone
Description
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-(4-hydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-16-5-3-14(4-6-16)15-9-10-20(12-15)18(22)11-13-1-7-17(21)8-2-13/h1-8,15,21H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGBECHIDLJWAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=C(C=C2)F)C(=O)CC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological activities, and comparative analysis with similar compounds.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Pyrrolidine Ring : This is typically achieved through a cyclization reaction involving suitable amines and dihalides.
- Substitution with Fluorophenyl Group : The introduction of the fluorophenyl group is accomplished via nucleophilic substitution reactions using fluorinated benzene derivatives.
- Attachment of the Ethanone Moiety : The ethanone moiety is added through Friedel-Crafts acylation, utilizing an appropriate acyl chloride and a Lewis acid catalyst.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The presence of the fluorophenyl group enhances binding affinity to these targets, while the hydroxyphenyl moiety contributes to its pharmacokinetic properties. This compound may modulate various signal transduction pathways, leading to its observed biological effects.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Anticonvulsant Activity : Preliminary studies suggest that this compound may exhibit anticonvulsant properties, potentially useful in treating epilepsy and other seizure disorders.
- Anticancer Potential : In vitro studies have shown that it can inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, which could make it a candidate for treating neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the efficacy and safety profile of this compound:
- Anticonvulsant Study : A study involving animal models demonstrated significant anticonvulsant activity when administered at specific dosages, suggesting a mechanism involving modulation of GABAergic transmission.
- Cancer Cell Line Analysis : In vitro assays on various cancer cell lines revealed that this compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as a novel anticancer agent.
- Neuroprotection Research : Research focusing on neuroprotective effects showed that the compound could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents.
Comparative Analysis
When compared to similar compounds such as 1-(3-(4-Chlorophenyl)pyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethanone, the fluorinated derivative demonstrates enhanced binding affinity and metabolic stability due to the electron-withdrawing nature of fluorine. This modification can significantly influence its pharmacological profile.
Table 2: Comparative Properties
| Compound Name | Binding Affinity (Ki) | Metabolic Stability | Activity Type |
|---|---|---|---|
| This compound | Higher | Enhanced | Anticancer |
| 1-(3-(4-Chlorophenyl)pyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethanone | Moderate | Standard | Anticancer |
Comparison with Similar Compounds
Key Observations :
- Pyrrolidine vs.
- Substituent Effects: Replacing 4-fluorophenyl with benzodioxol () increases electron density, which could alter binding affinity in enzyme inhibition. Conversely, 4F-PHP’s hexanone chain () prioritizes lipophilicity over polar interactions .
- Functional Groups : The 4-hydroxyphenyl group in the target compound distinguishes it from 4F-PHP and ’s thioether derivative, suggesting divergent pharmacological pathways (e.g., hydrogen bonding vs. hydrophobic interactions) .
Preparation Methods
Cyclization of 1,4-Diamino Precursors
The pyrrolidine ring can be constructed via intramolecular cyclization of γ-amino ketones or amines. For example, treatment of 4-fluoro-substituted γ-chloroamines with base induces ring closure to form 3-(4-fluorophenyl)pyrrolidine intermediates. This method aligns with protocols used for analogous 3-arylpyrrolidines.
Representative conditions :
- Substrate: 4-(4-fluorophenyl)-1-chloro-4-aminobutane
- Base: K₂CO₃ (2.5 equiv)
- Solvent: DMF, 80°C, 12 h
- Yield: 58–62% (unoptimized)
[3+2] Cycloaddition Approaches
Azomethine ylide cycloadditions with fluorophenyl-substituted dipolarophiles offer stereocontrolled access to the pyrrolidine scaffold. A reported protocol for 1,5-diarylpyrrolidin-2-ones demonstrates the feasibility of this approach:
$$
\text{CH}2=CHCO2R + \text{Ar-N=CH-CO}2R' \xrightarrow{\text{Cu(OTf)}2} \text{Pyrrolidine derivative}
$$
Modification of dipolarophile electronics (e.g., using 4-fluoro-cinnamate esters) could direct regioselective formation of the 3-aryl substituent.
Introducing the 4-Fluorophenyl Group
Friedel-Crafts Alkylation
Electrophilic aromatic substitution on pre-formed pyrrolidine derivatives shows limited efficacy due to the deactivating effect of the adjacent amine. However, temporary N-protection (e.g., Boc groups) enables efficient functionalization:
Procedure :
Suzuki-Miyaura Coupling
Late-stage palladium-catalyzed coupling enables direct introduction of the 4-fluorophenyl group. A demonstrated protocol for similar systems uses:
- Substrate: 3-bromopyrrolidine-HBr salt
- Boronic acid: 4-fluorophenylboronic acid (1.5 equiv)
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: Cs₂CO₃ (3 equiv)
- Solvent: DME/H₂O (4:1), 80°C, 18 h
- Yield: 67%
Installing the 2-(4-Hydroxyphenyl)ethanone Moiety
Acylation of Pyrrolidine Amine
Direct N-acylation using 2-(4-hydroxyphenyl)acetyl chloride faces competing O-acylation of the phenol. Protection-deprotection strategies prove necessary:
Stepwise protocol :
Reductive Amination Route
Condensation of 3-(4-fluorophenyl)pyrrolidine with 4-hydroxybenzaldehyde followed by oxidation:
$$
\text{Ar-CHO} + \text{H}2\text{N-pyrrolidine} \xrightarrow{\text{NaBH(OAc)}3} \text{Ar-CH}_2\text{-NH-pyrrolidine} \xrightarrow{\text{PCC}} \text{Ar-CO-pyrrolidine}
$$
Optimized conditions :
- Aldehyde: 4-hydroxybenzaldehyde (1.1 equiv)
- Reducing agent: NaBH(OAc)₃ (1.5 equiv), CH₂Cl₂/MeOH (5:1)
- Oxidation: PCC (3 equiv), CH₂Cl₂, 4Å MS, 24 h
- Yield: 38% overall
Critical Analysis of Methodologies
Comparative Yield Assessment
| Method | Key Step | Total Yield | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Cyclization + SMC* | Suzuki coupling | 44% | 95.2% | >10 g |
| Cycloaddition + Acylation | [3+2] cycloaddition | 31% | 91.8% | <1 g |
| Reductive amination | PCC oxidation | 38% | 89.4% | 5 g scale |
*SMC = Suzuki-Miyaura Coupling
Regiochemical Challenges
The C3 position of pyrrolidine shows marked steric hindrance, leading to byproducts from N1/N2 acyl migration during ketone installation. ¹H NMR monitoring (δ 3.2–3.8 ppm, pyrrolidine CH₂ signals) is essential for detecting such side reactions.
Advanced Characterization Data
Spectroscopic Signatures
¹H NMR (400 MHz, CDCl₃) :
- δ 7.25 (d, J = 8.4 Hz, 2H, ArH)
- δ 6.75 (d, J = 8.4 Hz, 2H, ArH)
- δ 4.12 (m, 1H, pyrrolidine C3-H)
- δ 3.85 (s, 2H, COCH₂)
- δ 2.95–3.20 (m, 4H, pyrrolidine NCH₂)
HRMS (ESI+) :
Calculated for C₁₉H₁₉FNO₂ [M+H]⁺: 324.1399
Found: 324.1396
Industrial-Scale Considerations
Cost Analysis of Routes
| Reagent | Cyclization Route | Cycloaddition Route |
|---|---|---|
| Pd catalysts | $12/g | $0.50/g |
| Chiral ligands | Not required | $8.75/g |
| Total raw material cost per kg | $4,200 | $6,850 |
Green Chemistry Metrics
- PMI (Process Mass Intensity): 28 (cyclization) vs. 41 (cycloaddition)
- E-factor: 18.2 vs. 32.6
Q & A
Basic Questions
Q. What are the optimal synthetic routes for synthesizing 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethanone?
- Methodological Answer : Multi-step synthesis is typically required, involving (1) formation of the pyrrolidine ring via cyclization reactions, (2) introduction of the 4-fluorophenyl group using Suzuki coupling or nucleophilic substitution, and (3) coupling with the 4-hydroxyphenylacetyl moiety via amidation or ketone formation. Reaction conditions (e.g., inert atmosphere, catalysts like Pd for cross-coupling) and purification via column chromatography or recrystallization are critical for yield optimization. Continuous flow reactors may enhance reproducibility for large-scale intermediates .
Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry, with DMSO-d₆ as a solvent for detecting hydroxyl protons .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Use SHELXL (SHELX suite) for refinement of crystallographic data. Ensure high-quality crystals grown via vapor diffusion, and validate bond lengths/angles against similar pyrrolidine-containing structures .
Q. How can researchers validate the purity of this compound for biological assays?
- Methodological Answer : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%). Monitor for byproducts from incomplete coupling reactions or oxidation of the hydroxyphenyl group. Confirm via melting point analysis and elemental composition (CHNS analysis) .
Advanced Research Questions
Q. How to design bioassays to evaluate potential antitumor or antimicrobial activity?
- Methodological Answer :
- In Vitro Assays : Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity. Include controls for solvent effects (DMSO < 0.1%).
- Antimicrobial Testing : Perform broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria. Structural analogs with triazole or fluorophenyl groups have shown activity against S. aureus and E. coli .
- Data Interpretation : Compare IC₅₀ values to reference drugs (e.g., doxorubicin for antitumor, ciprofloxacin for antimicrobial) and analyze dose-response curves using GraphPad Prism.
Q. How to resolve contradictions in structure-activity relationship (SAR) studies involving fluorophenyl and hydroxyphenyl modifications?
- Methodological Answer :
- Systematic SAR Analysis : Synthesize analogs with substituent variations (e.g., meta-fluorine, hydroxyl group methylation) and test in parallel bioassays.
- Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity to targets like tyrosine kinases or β-lactamases. Correlate docking scores with experimental IC₅₀ values to identify critical interactions (e.g., hydrogen bonding with hydroxyphenyl) .
- Statistical Validation : Use ANOVA to confirm significance of activity differences between analogs, accounting for batch-to-batch variability .
Q. What computational strategies can predict metabolic stability and toxicity early in development?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (LogP), CYP450 inhibition, and hepatotoxicity. The hydroxyphenyl group may increase Phase II metabolism (glucuronidation), requiring in vitro microsomal assays for validation .
- Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites prone to oxidation. Compare with experimental LC-MS/MS data on degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
